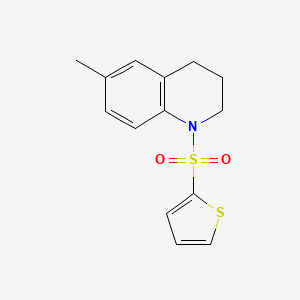
6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with a thiophene-2-sulfonyl group and a methyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Thiophene-2-sulfonyl Group: This step can be achieved by sulfonylation of the quinoline derivative using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the quinoline derivative using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
Types of Reactions
6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study the interactions between sulfonyl-containing compounds and biological targets.
作用机制
The mechanism by which 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline exerts its effects involves:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.
Pathways Involved: It interferes with pathways like the MAPK/ERK pathway, which is involved in cell growth and survival.
相似化合物的比较
Similar Compounds
6-Methyl-1-(thiophene-2-sulfonyl)-piperidin-3-yl-amine: Similar in structure but with a piperidine ring instead of a quinoline ring.
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one: Another sulfonyl-containing compound with potential anticancer activity.
Uniqueness
6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a quinoline core with a thiophene-2-sulfonyl group, which imparts distinct electronic and steric properties that can be exploited in various applications.
属性
IUPAC Name |
6-methyl-1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-11-6-7-13-12(10-11)4-2-8-15(13)19(16,17)14-5-3-9-18-14/h3,5-7,9-10H,2,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGEMMWJGGXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














